molecular formula C12H23Cl B1618594 Dodecenyl chloride CAS No. 32734-93-3

Dodecenyl chloride

Cat. No.: B1618594
CAS No.: 32734-93-3
M. Wt: 202.76 g/mol
InChI Key: TWZIVEXYNWAOMT-UHFFFAOYSA-N
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Description

Dodecenyl chloride: 1-chlorododec-1-ene , is an organic compound with the molecular formula C12H23Cl . It is a chlorinated derivative of dodecene, characterized by the presence of a chlorine atom attached to the first carbon of the dodecene chain. This compound is commonly used in organic synthesis and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecenyl chloride can be synthesized through the chlorination of dodecene. The reaction typically involves the addition of chlorine gas to dodecene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the first carbon atom.

Industrial Production Methods: Industrial production of dodecene, 1-chloro- often involves the use of large-scale chlorination reactors where dodecene is continuously fed and reacted with chlorine gas. The process is optimized to achieve high yields and purity of the desired product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Dodecenyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines. The major products formed are dodecene derivatives with different functional groups replacing the chlorine atom.

    Addition Reactions: The double bond in dodecene, 1-chloro- allows it to participate in addition reactions. For example, it can undergo hydrohalogenation to form 1-chlorododecane.

    Oxidation Reactions: this compound can be oxidized to form dodecanoic acid or other oxygenated derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Scientific Research Applications

Chemistry: Dodecenyl chloride is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the production of surfactants, lubricants, and other specialty chemicals.

Biology and Medicine: In biological research, dodecene, 1-chloro- is used to study the interactions of chlorinated hydrocarbons with biological systems. It can be used to investigate the effects of chlorinated compounds on cell membranes and proteins.

Industry: this compound is employed in the production of detergents and cleaning agents. Its ability to undergo various chemical transformations makes it a versatile compound in industrial applications.

Mechanism of Action

The mechanism of action of dodecene, 1-chloro- primarily involves its reactivity as a chlorinated alkene. The chlorine atom attached to the first carbon makes it susceptible to nucleophilic attack, leading to various substitution reactions. Additionally, the double bond in the dodecene chain allows for addition reactions, further expanding its reactivity profile.

Comparison with Similar Compounds

    1-Dodecene: An alkene with the formula C12H24, characterized by a double bond at the first carbon. Unlike dodecene, 1-chloro-, it lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

    Dodecane, 1-chloro-: A saturated hydrocarbon with the formula C12H25Cl. It is similar to dodecene, 1-chloro-, but lacks the double bond, limiting its reactivity in addition reactions.

Uniqueness: Dodecenyl chloride is unique due to the presence of both a chlorine atom and a double bond in its structure. This combination of functional groups enhances its reactivity, making it a valuable compound in various chemical transformations and industrial applications.

Properties

CAS No.

32734-93-3

Molecular Formula

C12H23Cl

Molecular Weight

202.76 g/mol

IUPAC Name

1-chlorododec-1-ene

InChI

InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h11-12H,2-10H2,1H3

InChI Key

TWZIVEXYNWAOMT-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=CCl

Canonical SMILES

CCCCCCCCCCC=CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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